molecular formula C22H26N4O3 B2585204 N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946281-63-6

N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2585204
CAS No.: 946281-63-6
M. Wt: 394.475
InChI Key: KREVBRXCFGHUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic organic compound provided for non-human research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. This molecule features an ethanediamide (oxalamide) linker core connecting a 4-acetamidophenyl group to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The tetrahydroquinoline scaffold is a structure of high interest in medicinal chemistry and is found in compounds investigated for various biological activities . Similarly, the acetamidophenyl group is a common pharmacophore that can contribute to a molecule's ability to interact with biological targets. The specific research applications and mechanism of action for this compound are subject to ongoing investigation by qualified researchers. Potential areas of interest could include, but are not limited to, oncology and neuroscience, given that structurally related tetrahydroquinoline-based molecules have been explored as potent inhibitors of enzymes like nitric oxide synthase, which is a target in glioma progression . Researchers are encouraged to use this compound as a chemical tool to probe biological pathways and validate new therapeutic targets. This product is for Research Use Only and is not for use in humans.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15(27)24-18-6-8-19(9-7-18)25-22(29)21(28)23-12-11-16-5-10-20-17(14-16)4-3-13-26(20)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,28)(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREVBRXCFGHUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (Target) Tetrahydroquinoline + ethanediamide 4-acetamidophenyl, ethyl bridge Not reported Hypothesized bioactivity due to tetrahydroquinoline core; potential CNS or antimicrobial agent
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidinyl)ethyl]ethanediamide Tetrahydroquinoline + ethanediamide 4-fluorophenyl, piperidinyl, ethyl bridge Not reported Enhanced lipophilicity (fluorine substituent); potential improved blood-brain barrier penetration
N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile Nitrophenyl + acetonitrile Dimethylamino, nitro groups Not reported Studied for charge-transfer properties; applications in optoelectronics or sensors
Ethyl 4-ANPP (hydrochloride) Piperidine + phenethylamine N-ethyl, phenethyl groups 381.4 g/mol Forensic reference standard; structural analog of opioid derivatives

Key Observations:

  • Substituent Effects: The 4-acetamidophenyl group in the target compound contrasts with the 4-fluorophenyl group in its analog .
  • Scaffold Diversity: The tetrahydroquinoline core in the target compound distinguishes it from nitrophenyl (e.g., ) or piperidine-based analogs (e.g., ), suggesting divergent biological or physicochemical profiles.
  • Synthetic Routes: While direct synthesis data for the target compound are absent, analogs like those in (e.g., quinoxaline-acetamide derivatives) are synthesized via reflux in acetonitrile with triethylamine, yielding high-purity products (e.g., 90.2% yield for 4a ). Similar methods may apply to the target compound.

Research Findings and Computational Insights

Structural Analysis

  • Crystallography: Software such as SHELXL (part of the SHELX suite ) is widely used for small-molecule refinement.
  • Theoretical Studies: Computational methods (e.g., DFT calculations) applied to compounds like N-(4-dimethylamino-3,5-dinitrophenyl)maleimide predict dipole moments, charge distribution, and spectroscopic behavior. These approaches could be extended to the target compound to elucidate its electronic properties.

Functional Comparisons

  • Bioactivity Potential: The tetrahydroquinoline moiety is associated with CNS activity (e.g., antimalarial or antipsychotic drugs). The ethylenediamide linker in the target compound may mimic peptide bonds, enhancing interactions with biological targets.
  • Physicochemical Properties : Compared to the fluorophenyl analog , the acetamidophenyl group may reduce logP (hydrophilicity), impacting pharmacokinetics. Piperidinyl substituents in could introduce steric effects, altering binding affinity.

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